Journal Name:IEEE Transactions on Device and Materials Reliability
Journal ISSN:1530-4388
IF:1.886
Journal Website:http://ieeexplore.ieee.org/xpl/RecentIssue.jsp?punumber=7298
Year of Origin:0
Publisher:Institute of Electrical and Electronics Engineers Inc.
Number of Articles Per Year:79
Publishing Cycle:Quarterly
OA or Not:Not
IEEE Transactions on Device and Materials Reliability ( IF 1.886 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.cdc.2023.101060
In this study, we investigated 30 derivatives of naphthoquinone using 3D-QSAR, drug-likeness, ADMET, molecular docking, and dynamics techniques in silico. The objective is carried out to elaborate the robust 3D-QSAR models using the CoMFA to discover new antibacterial agents against Escherichia coli. High predictive power has been demonstrated by the QSAR models based on their evaluations (Q2 = 0.613, R2 = 0.902, SEE = 0.063). Using the QSAR model predictions, new four molecular structures are designed. As a next step, we examined the four compounds' drug-likeness and ADMET predictions. Two compounds have excellent ADMET predictions and drug-likeness. Molecular docking was used to examine the bindings established between the newly designed molecule 1 and 2 with the protein. Based on the obtained results, the compound 2 exhibits high stability. To confirm this stability, we performed molecular dynamics during 100 ns under three different temperature conditions. High stability was confirmed by molecular dynamics simulations.
IEEE Transactions on Device and Materials Reliability ( IF 1.886 ) Pub Date: 2023-04-15 , DOI: 10.1016/j.cdc.2023.101030
The compound ethyl (E)-2‑bromo-5-(2-(2-bromobenzylidene)hydrazinyl)pyridine (m7) has been synthesized and characterized by single crystal X-ray diffraction study. Detailed structural and noncovalent interactions in hydrazide derivative (m7) was investigated by single crystal X-ray diffraction study. The compound crystallizes in the triclinic crystal system in the space group P1̅. The unit cell parameters are: a = 7.6173(3) Å, b = 12.765(5) Å, c = 14.516(6) Å, α = 103.89(2)°, β = 97.747(2)°, γ = 104.545(2)°. Two molecules comprise the asymmetric unit. The structure investigation unveiled that NH…N intermolecular interaction is mainly involved in constructing ring motifs to stabilize the crystal packing. Hirshfeld surface analysis and fingerprint analysis were performed to quantify the interactions present in the molecule m7. The Frontier Molecular Orbitals (FMOs) and other global parameters are studied. The strength and nature of weak interactions present in the molecule were characterized by RDG based NCI analysis.
IEEE Transactions on Device and Materials Reliability ( IF 1.886 ) Pub Date: 2023-03-30 , DOI: 10.1016/j.cdc.2023.101023
This work is based on treatment of biodigester effluent (BDE) by using electrocoagulation (EC) in a batch reactor. For this work, aluminum is used as electrode. EC process is found very effective in the removal of COD and color from the BDE. The evaluation of the individual and interactive effects of operating parameters including pH (pHi), current density (j), electrode gap (g), and electrolysis time (t) with the range of 3.5–9.5, 44.5–225.5, 1.1–3.1 and 20–100 respectively on COD and color removal efficiency and their optimization was carried out using central composite design (CCD) of response surface method (RSM). The use of second-order regression model by analysis of variance (ANOVA) between the experimental data and the predicted data confirmed that the high coefficients of determination (R2) for COD and color were 0.9987 and 0.9989 respectively. The COD removal of 85.1% and color removal of 79.4% were achieved at the optimum condition.
IEEE Transactions on Device and Materials Reliability ( IF 1.886 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.cdc.2023.101065
This work has developed the biogenic production of FeNPs nanoflower from FeSO4 capped with Moringa oleifera (MO).The simple, economical, and environmentally beneficial FeNPs that were synthesized were described utilizing a variety of methods. The UV–visible spectroscopy investigation verified the change in visible colour that results in the formation of FeNPs. The X-ray diffraction spectroscopy revealed the low crystallinity of FeNPs. This report's phytochemical investigation of various extracts of Moringa oleifera revealed the existence of amino acids, alkaloids, carbohydrates, anthraquinones (free and combined),carbohydrates, phenolic compounds, tannins, flavonoids, saponins, steroids or terpenes, and proteins, and the absence of reducing sugars (MO). Remarkably, the bacterial strains exhibit high and potent susceptibility to the synthesized FeNPs at lower doses than they do to traditional antibacterial medications. Low cost,non-toxicity, and ease of synthesis in the rapeutic biomedical applications,the formed FeNPs have been proven to be a good, effective, and promising antibacterial agent.
IEEE Transactions on Device and Materials Reliability ( IF 1.886 ) Pub Date: 2023-06-19 , DOI: 10.1016/j.cdc.2023.101054
We have synthesis seventeen benzoxazole bearing Schiff base derivatives (1-17), characterized through different spectroscopic techniques i.e., 1H-NMR, 13C-NMR and HREI-MS and were screened against alpha-glucosidase and urease enzymes. All derivatives showed good inhibitory potential with IC50 value ranging from 3.20 ± 0.10 to 38.10 ± 0.20 µM (α-glucosidase) and 2.70 ± 0.40 to 21.20 ± 0.10 µM (urease) in the presence of reference drugs acarbose and thiourea having an IC50 values 38.45 ± 0.80 µM and 21.25 ± 0.15 µM respectively. Methoxy substituted derivative 1 was found most potent against alpha-glucosidase enzyme and derivative 3 was found most potent against urease enzyme. Structure activity relation has been carried out which mainly depend upon the type, number, position and electron donating/withdrawing effects of substituent(s) on phenyl ring. The study was further validated by molecular docking to find the binding interaction of most potent compounds with the enzyme active sites. All Compounds were verified for cytotoxicity against 3T3 mouse fibroblast cell line and detected non-toxic. The compounds were synthesized by simple modes of synthesis like carboxylate, hydrazide and finally Schiff base formation.
IEEE Transactions on Device and Materials Reliability ( IF 1.886 ) Pub Date: 2023-03-11 , DOI: 10.1016/j.cdc.2023.101016
Crystals of strontium tartrate tetrahydrate (STT) and Zinc (Zn2+) doped strontium tartrate tetrahydrate (ZSTT) are grown using the silica gel technique. Crystals are characterized using Powder X-Ray Diffraction (PXRD), Scanning Electron Microscopy (SEM), and Fourier Transform Infrared spectroscopy (FTIR). PXRD results suggest that both STT and ZSTT crystals have an orthorhombic structure with space group P212121 containing 4 molecules per unit cell. In FTIR spectrograph major vibrational peaks of OH, CH, C=O are observed in STT and ZSTT crystals. Thermogravimetry (TGA) and Differential Scanning Calorimetry (DSC) studies confirm the thermal stability of as-grown crystals. The transmission spectra of STT and ZSTT crystals are recorded in the wavelength range of 190–1100 nm and are used to estimate the band gap. The doping of Zn2+ ions decrease the energy band gap from 5.64 eV to 5.50 eV. At room temperature, the frequency-dependent dielectric measurement of as grown crystals are studied.
IEEE Transactions on Device and Materials Reliability ( IF 1.886 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.cdc.2023.101069
The new experimental values of density (ρ) for 1,2-ethylenediamine (EDA), 1, 4-butanediol (BDO), and their binary mixtures were reported in the whole mole fraction of 1,2-ethylenediamine at 0.1 MPa pressure and a temperature from 293.15 K to 313.15 K. Using experimental results, molar volume (Vm), excess molar volume (VmE) was calculated. The observed VmE values were interrelated to Redlich-Kister (R-K) polynomial equation. Further, utilizing Prigogine-Flory-Patterson theory, the VmE was theoretically analyzed. Furthermore, apparent molar volumes (Vm,ϕ,1) and (Vm,ϕ,2), partial molar volumes (V¯m,1andV¯m,2), and excess partial molar volumes (V¯m,1E,andV¯m,2E) over the whole mole fraction range, also, partial molar volumes (V¯m,1o,andV¯m,2o) and excess partial molar volumes (V¯m,1oE,andV¯m,2oE) of the 1,2-ethylenediamine and 1,4-butanediol at infinite dilution were computed. Based on the results, the hydrogen-bonding were determined. Additionally, using 1H-NMR the creation of new H-bonding interaction between EDA and BDO molecules was confirmed.
IEEE Transactions on Device and Materials Reliability ( IF 1.886 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.cdc.2023.101068
Multi-principal element alloys (MPEAs) have emerged as a promising class of materials due to their exceptional mechanical properties. In this paper, we present a comprehensive database of mechanical properties for MPEAs – based upon reported works to date. The database encompasses a range of properties, including yield strength, ultimate tensile strength and elongation (from tensile testing); and compressive strength and plasticity (from compression testing). The database incorporates a consolidation of valuable information, including alloy composition, hardness, phases present, processing, and heat treatment conditions. The inclusion of such information allows researchers to correlate mechanical properties with alloy composition and processing parameters, aiding in the digital design of MPEAs with tailored mechanical performance.
IEEE Transactions on Device and Materials Reliability ( IF 1.886 ) Pub Date: 2023-07-06 , DOI: 10.1016/j.cdc.2023.101059
This study successfully built and evaluated the microbial fuel cell (MFC). Synthetic wastewater and actual wastewater were used to run and study two MFC chambers linked by a salt bridge. By shifting the operating temperature between (25 – 30 °C) and the pH value from (4.0 to 7.0), the optimal operating temperature, as well as pH value, were determined (6.7 – 6.5). A decrease in pH increased the observed voltage and current in addition to shortening the operation time to only five days, while an increase in operating temperature indicated a substantial influence on lowering operation time. The cell was put through its paces with actual wastewater present, at optimal temperatures and pH levels. The implementation of three different membranes for the purpose of separating MFCs resulted in a gradual rise of voltage, with cellophane displaying the highest increase, followed by paper filter and PEM (proton exchange membrane). The use of PEM is quite prevalent in water treatment, but its inability to allow for permeability renders it susceptible to drying out. These findings validated the produced cell's potential for rapidly treating such polluted material. COD levels for the implemented studies showed a decrease of over 60%, demonstrating the capability of live microorganisms in digesting reusing substrate to generate electrical power. The cell produced approximately 0.443 mV and 8.3 A.
IEEE Transactions on Device and Materials Reliability ( IF 1.886 ) Pub Date: 2023-04-24 , DOI: 10.1016/j.cdc.2023.101034
A library of novel benzimidazole based 1,2,3-triazoles were synthesized by a series of reactions containing Suzuki coupling, cyclization and microwave assisted copper catalyzed click chemistry. All compounds 9(a-l) were screened for their antimicrobial activity against two gram positive Staphylococcus aureus and Bacillus subtilis and two gram negative Escherichia coli and Pseudomonas aeruginosa bacteria, and two fungal strains of Candida albicans and Aspergillus niger. Compounds 9b (2-methylbenzyl), 9e (2-trifluromethylbenzyl) and 9l (4-trifluormethylphenyl) have indicated notable antibacterial activity against E. coli compared to standard reference Ampicillin. Compounds 9i (3-fluorobenzyl) and 9k (3-cyanobenzyl) showed top activity against P. aeruginosa, S. aureus and B. subtilis with reference to Ampicillin. Compounds 9i (3-fluorobenzyl), 9j (4-fluorobenzyl) and 9k (3-cyanobenzyl) established potent activity against both the fungal strains compared to standard drug Griseofulvin. Molecular docking studies were performed against glucosamine-6-phospate synthase of E. coli and secreted aspartic proteinase of C. albicans to understand the binding affinity and interactions of compound against target receptors.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | ENGINEERING, ELECTRICAL & ELECTRONIC 工程:电子与电气4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
4.70 | 57 | Science Citation Index Expanded | Not |
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